

# An In-depth Technical Guide on the Physicochemical Properties of Methoxypropanol Derivatives

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## Compound of Interest

Compound Name: *Ethyl cyclopentylideneacetate*

Cat. No.: *B162082*

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Disclaimer: The requested physicochemical data for CAS number 1903-22-6 corresponds to ethyl 2-cyclopentylideneacetate. The compound of interest as per the topic, 1-(2-methoxypropan-2-yl)cyclohexan-1-ol, does not have a readily available CAS number or extensive experimental data in the public domain. This guide therefore provides data on closely related and structurally similar compounds to serve as a valuable resource for researchers, scientists, and drug development professionals.

This technical guide furnishes a detailed overview of the physicochemical properties, synthesis protocols, and relevant workflows for compounds structurally related to 1-(2-methoxypropan-2-yl)cyclohexan-1-ol. The information is presented to facilitate research and development in related chemical spaces.

## Physicochemical Data of Related Compounds

The following tables summarize the computed physicochemical properties for structurally similar compounds to 1-(2-methoxypropan-2-yl)cyclohexan-1-ol, providing a comparative overview of their key characteristics.

Table 1: Computed Physicochemical Properties of (1R,2S)-2-methoxy-2-methylcyclohexan-1-ol[1]

Property	Value
Molecular Weight	144.21 g/mol
XLogP3	0.9
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	2
Exact Mass	144.115029749 Da
Monoisotopic Mass	144.115029749 Da
Topological Polar Surface Area	29.5 Å <sup>2</sup>
Heavy Atom Count	10

Table 2: Computed Physicochemical Properties of (1-Methoxy-2-methylpropan-2-yl)cyclohexane[2]

Property	Value
Molecular Weight	170.29 g/mol
XLogP3	3.4
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	3
Exact Mass	170.167065321 Da
Monoisotopic Mass	170.167065321 Da
Topological Polar Surface Area	9.2 Å <sup>2</sup>
Heavy Atom Count	12

# Experimental Protocols: Synthesis of a Related Chiral Amine

While a specific protocol for the synthesis of 1-(2-methoxypropan-2-yl)cyclohexan-1-ol is not readily available, the following is a detailed experimental protocol for the synthesis of (S)-N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline, a chiral amine that utilizes a derivative of 1-methoxy-2-propanol. This protocol illustrates a common synthetic strategy involving a key intermediate derived from 1-methoxy-2-propanol.[\[3\]](#)

**Objective:** To synthesize (S)-N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline via nucleophilic substitution.

## Materials:

- (R)-1-methoxy-2-propanol
- Triethylamine (or another suitable base)
- Methanesulfonyl chloride
- Anhydrous dichloromethane (or another suitable solvent)
- 2-ethyl-6-methylaniline
- Anhydrous sodium sulfate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Cold 1M HCl

## Procedure:

- Preparation of (R)-1-methoxypropan-2-yl methanesulfonate:
  - Dissolve (R)-1-methoxy-2-propanol and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the solution while maintaining the temperature at 0 °C.
- After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
- Allow the mixture to warm to room temperature and continue stirring for an additional 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench it by adding cold water.
- Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (R)-1-methoxypropan-2-yl methanesulfonate. This intermediate can often be used in the next step without further purification.

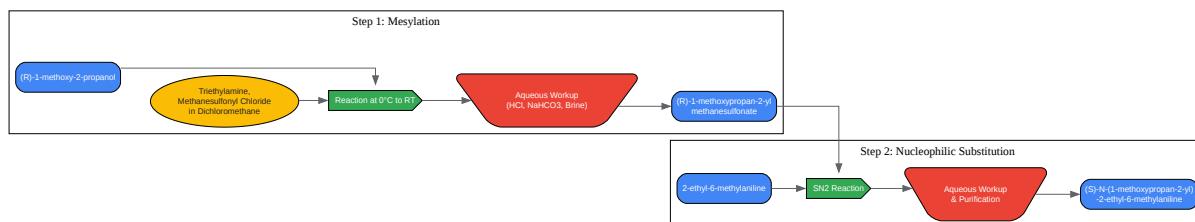
• Nucleophilic Substitution:

- In a separate reaction vessel, dissolve 2-ethyl-6-methylaniline in a suitable solvent.
- Add the crude (R)-1-methoxypropan-2-yl methanesulfonate to the solution.
- The reaction proceeds via an SN2 mechanism, leading to the inversion of stereochemistry at the chiral center.
- After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
- If any solid precipitate forms, filter the mixture.
- Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the organic solvent under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield (S)-N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline.[3]

## Experimental Workflow Diagram

The following diagram illustrates the synthetic workflow for the preparation of (S)-N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline.



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Synthetic workflow for a chiral amine.

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## References

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